![molecular formula C16H21N3O2 B12925464 Uracil, 5-(diethylamino)-3,6-dimethyl-1-phenyl- CAS No. 32150-38-2](/img/structure/B12925464.png)
Uracil, 5-(diethylamino)-3,6-dimethyl-1-phenyl-
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Overview
Description
Uracil, 5-(diethylamino)-3,6-dimethyl-1-phenyl- is a derivative of uracil, a pyrimidine nucleobase found in RNA. This compound is characterized by the presence of diethylamino, dimethyl, and phenyl groups attached to the uracil ring. These modifications can significantly alter the chemical and biological properties of the molecule, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of uracil derivatives typically involves the modification of the uracil ring at specific positions. For Uracil, 5-(diethylamino)-3,6-dimethyl-1-phenyl-, the synthetic route may involve the following steps:
Alkylation: Introduction of methyl groups at the 3 and 6 positions of the uracil ring.
Amination: Introduction of the diethylamino group at the 5 position.
Aromatic Substitution: Introduction of the phenyl group at the 1 position.
These reactions often require specific reagents and conditions, such as alkyl halides for alkylation, amines for amination, and aromatic compounds for substitution reactions. The reactions are typically carried out under controlled temperatures and may require catalysts to enhance the reaction rates .
Industrial Production Methods
Industrial production of uracil derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Reactors: For controlled reaction conditions and scalability.
Continuous Flow Reactors: For efficient and consistent production.
Purification Techniques: Such as crystallization, distillation, and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Uracil, 5-(diethylamino)-3,6-dimethyl-1-phenyl- can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines .
Scientific Research Applications
Uracil, 5-(diethylamino)-3,6-dimethyl-1-phenyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with nucleic acids and proteins.
Medicine: Investigated for its potential therapeutic properties, such as anticancer or antiviral activities.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Uracil, 5-(diethylamino)-3,6-dimethyl-1-phenyl- involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to cellular receptors to modulate signaling pathways.
Nucleic Acids: Intercalation or binding to DNA/RNA to affect gene expression
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A
Biological Activity
Uracil, 5-(diethylamino)-3,6-dimethyl-1-phenyl- is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer therapy. This compound features a unique substitution pattern that enhances its chemical properties and biological interactions. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by:
- Diethylamino group at the 5-position
- Methyl groups at the 3 and 6 positions
- Phenyl group at the 1-position
This specific arrangement contributes to its distinct reactivity and biological activity compared to simpler uracil derivatives.
Inhibition of Thymidine Phosphorylase
One of the notable biological activities of Uracil, 5-(diethylamino)-3,6-dimethyl-1-phenyl- is its ability to inhibit human thymidine phosphorylase. This enzyme plays a crucial role in nucleic acid metabolism and is implicated in cancer progression. Inhibition of this enzyme can enhance the efficacy of certain antitumor agents, making this compound a candidate for further research in oncology.
Comparative Analysis with Other Compounds
A comparison with other uracil derivatives reveals the unique features of Uracil, 5-(diethylamino)-3,6-dimethyl-1-phenyl-. The following table summarizes key structural differences and their implications for biological activity:
Compound Name | Unique Features |
---|---|
5-Methyluracil | Methyl group at the 5-position |
5-Fluorouracil | Fluorine substitution enhancing antitumor activity |
6-Methyluracil | Methyl group at the 6-position |
Uracil, 5-(diethylamino)-3,6-dimethyl-1-phenyl- | Diethylamino group at the 5-position; unique combination of methyl and phenyl groups |
This comparative analysis illustrates how the unique substitution pattern of Uracil, 5-(diethylamino)-3,6-dimethyl-1-phenyl- contributes to its enhanced biological activity compared to other derivatives.
Case Studies and Experimental Data
Research has demonstrated that Uracil, 5-(diethylamino)-3,6-dimethyl-1-phenyl- interacts with various biological targets. Preliminary studies suggest that it may bind to enzyme active sites or cellular receptors, modulating biochemical pathways critical for cell survival and proliferation.
In vitro studies have indicated that this compound exhibits significant cytotoxicity against cancer cell lines. For instance:
- K562 (myelogenous leukemia) cells : The compound showed a dose-dependent reduction in cell viability.
- HeLa (cervical cancer) cells : Similar cytotoxic effects were observed.
The IC50 values determined from these studies indicate promising potential for therapeutic applications.
Future Directions
Further research is essential to fully elucidate the mechanisms underlying the biological activity of Uracil, 5-(diethylamino)-3,6-dimethyl-1-phenyl-. Specific areas for future investigation include:
- Detailed binding studies to identify specific molecular targets.
- Exploration of its effects on RNA and DNA interactions.
- Evaluation in vivo to assess therapeutic efficacy and safety profiles.
Properties
CAS No. |
32150-38-2 |
---|---|
Molecular Formula |
C16H21N3O2 |
Molecular Weight |
287.36 g/mol |
IUPAC Name |
5-(diethylamino)-3,6-dimethyl-1-phenylpyrimidine-2,4-dione |
InChI |
InChI=1S/C16H21N3O2/c1-5-18(6-2)14-12(3)19(13-10-8-7-9-11-13)16(21)17(4)15(14)20/h7-11H,5-6H2,1-4H3 |
InChI Key |
HLXIMLMWUHODOU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=C(N(C(=O)N(C1=O)C)C2=CC=CC=C2)C |
Origin of Product |
United States |
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